1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
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Overview
Description
1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with a suitable reagent to form the pyrrolidinedione ring. One common method includes the use of a cyclization reaction where the carboxylic acid is converted into an intermediate, which then undergoes intramolecular cyclization to form the desired pyrrolidinedione structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrrolidinedione moiety into more reduced forms.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(6-methyl-2-pyridinyl)-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a pyrrolidinedione.
6-methyl-2-pyridinecarboxylic acid: The precursor in the synthesis of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione.
1-(2-pyridinyl)-2,5-pyrrolidinedione: Lacks the methyl group on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidinedione moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(12)14/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGOAHLWDOURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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